Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity, making it a valuable building block in medicinal and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a methanol-water mixture under reflux conditions for about 3 hours. The resulting product is then purified through distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to avoid side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include pyrazole oxides, alcohols, aldehydes, and various substituted pyrazoles .
Scientific Research Applications
Chemistry: In chemistry, methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique properties to the resulting compounds, making them valuable in various chemical reactions and processes .
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. Its stability and reactivity make it a useful tool for probing biological systems and understanding biochemical processes .
Medicine: In medicinal chemistry, this compound serves as a precursor for developing new drugs. Its trifluoromethyl group enhances the bioavailability and metabolic stability of drug candidates, making it a crucial component in drug design and development .
Industry: In the agrochemical industry, this compound is used to synthesize pesticides and herbicides. Its chemical properties make it effective in controlling pests and weeds, contributing to improved agricultural productivity .
Mechanism of Action
The mechanism of action of methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness: Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both an ethyl group and a carboxylate group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its similar counterparts .
Properties
IUPAC Name |
methyl 1-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-13-6(8(9,10)11)4-5(12-13)7(14)15-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSDJVPKWOHUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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